Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Systematic Nomenclature and Molecular Formula Determination
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is systematically named by prioritizing the spiro junction as the core structure. The IUPAC name reflects the compound’s spiro[5.5]undecane scaffold, where two five-membered rings share a single atom (position 1). The numbering follows the smallest possible numbers for substituents: the benzyl ester group occupies position 9, and the ketone is at position 2. The molecular formula, derived from its SMILES code O=C(N(CC1)CCC21CCCC(N2)=O)OCC3=CC=CC=C3, is C₁₇H₂₂N₂O₃ , with a molecular weight of 302.37 g/mol .
The structure comprises a benzyl ester moiety attached to a spirocyclic system containing two nitrogen atoms at positions 1 and 9. The ketone at position 2 introduces electrophilic reactivity, while the ester group enables further functionalization through hydrolysis or transesterification. This dual functionality makes the compound a versatile synthetic intermediate.
Crystallographic Characterization of Spirocyclic Architecture
While specific crystallographic data for this compound are not publicly reported, its spirocyclic architecture is analogous to well-studied diazaspiro derivatives. The spiro[5.5]undecane core consists of two fused piperidine-like rings, with the benzyl ester and ketone groups influencing intermolecular interactions. In related compounds, such as 9-Boc-2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane, X-ray diffraction studies reveal that the spiro junction adopts a staggered conformation to minimize steric strain between the fused rings. The ketone at position 2 likely participates in hydrogen bonding, stabilizing the crystal lattice.
The absence of reported crystallographic data for this specific compound underscores the need for targeted X-ray studies to confirm its solid-state conformation and packing motifs.
Conformational Analysis Through X-ray Diffraction Studies
Conformational analysis of spirocyclic systems typically employs X-ray diffraction to resolve stereochemical ambiguities and assess ring puckering. For example, single-crystal X-ray studies of diazaspiro[5.5]undecane derivatives have shown that cyclohexanone units adopt chair conformations to minimize torsional strain. In the case of this compound, the spiro junction may exhibit similar preferences, with the ketone enforcing a planar geometry at position 2.
While no experimental data exist for this compound, computational models suggest that the spiro system adopts a slightly distorted chair-like conformation for the five-membered rings, balancing steric and electronic factors. The benzyl ester group likely extends into a less hindered spatial arrangement, minimizing intramolecular clashes.
Comparative Structural Features Among Diazaspiro[5.5]undecane Derivatives
This compound differs from other diazaspiro derivatives in its functional group distribution and substituent placement. Below is a comparative analysis of key structural features:
| Compound | Molecular Formula | Heteroatoms | Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₂N₂O₃ | 2N, 1O (ester) | Benzyl ester at C9 | 2-ketone, ester | 302.37 |
| 9-Boc-2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane | C₁₃H₂₂N₂O₄ | 2N, 1O (ether) | Boc group at C9 | 2-ketone, ether | 270.33 |
| 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone | C₉H₁₀N₂O₄ | 2N | None | Four ketones | 210.19 |
| Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₇H₂₂N₂O₃ | 2N, 1O (ester) | Benzyl ester at C9 | 1-ketone, ester | 302.37 |
Key Observations:
- Functional Group Diversity: The presence of a 2-ketone and 9-ester in the target compound contrasts with the 1-ketone and 9-ester in the isomeric Benzyl 1-oxo-2,9-diazaspiro derivative.
- Heteroatom Influence: Oxygen-containing derivatives (e.g., 9-Boc-2-oxo-3-oxa analog) exhibit enhanced hydrogen-bonding capacity compared to nitrogen-rich analogs.
- Scaffold Reactivity: The tetrone derivative (C₉H₁₀N₂O₄) lacks ester groups, reducing its versatility in further derivatization but increasing electrophilicity for nucleophilic substitutions.
Properties
IUPAC Name |
benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-7-4-8-17(18-15)9-11-19(12-10-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHPDJMZLKVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 1160246-77-4 |
| Structural Features | Spirocyclic, diaza, oxo, benzyl ester |
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the construction of the diazaspiro[5.5]undecane core, followed by functionalization at the 2-position (oxo group) and esterification at the 9-position with a benzyl group. The most widely reported strategies are:
- Double Michael Addition/Cyclization
- Reductive Amination and Cyclization
- Esterification of Spirocyclic Carboxylic Acids
Double Michael Addition/Cyclization
A prominent method for assembling the spirocyclic core is the base-promoted [5+1] double Michael addition, particularly using N,N-dimethylbarbituric acid and diarylidene acetones as starting materials. This approach yields diazaspiro[5.5]undecane derivatives with high stereoselectivity and moderate to good yields.
Representative Reaction Sequence:
- Michael Addition: N,N-dimethylbarbituric acid reacts with diarylidene acetone in the presence of a base (e.g., K2CO3 or NaH) to form a bis-adduct.
- Cyclization: Intramolecular cyclization occurs, closing the spiro ring and introducing the 2-oxo functionality.
- Esterification: The resulting carboxylic acid is esterified with benzyl alcohol (using DCC/DMAP or similar coupling agents) to yield the final benzyl ester.
Reductive Amination and Cyclization
Another approach involves the reductive amination of a suitable diketone or keto-ester precursor with a diamine, followed by cyclization to generate the diazaspiro ring. The 2-oxo group is introduced via oxidation, and the carboxylate is subsequently esterified with benzyl alcohol.
- Reductive amination using sodium triacetoxyborohydride or NaBH3CN.
- Cyclization under acidic or basic conditions.
- Oxidation (if required) using mild oxidants (e.g., PCC, Dess–Martin periodinane).
- Benzyl ester formation via standard esterification.
Esterification of Spirocyclic Carboxylic Acids
If the spirocyclic acid intermediate is available, direct esterification with benzyl alcohol provides the target compound. This can be achieved using:
- DCC/DMAP (N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine)
- Fischer esterification (acid catalysis, reflux)
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Benzyl alcohol, DCC/DMAP | 80–95 | |
| Esterification | Benzyl alcohol, H2SO4, reflux | 70–85 |
Literature Examples and Yields
| Method | Typical Yield (%) | Key Reagents | Notes |
|---|---|---|---|
| Double Michael Addition/Cyclization | 60–85 | Barbituric acid, diarylidene acetone, base | High selectivity |
| Reductive Amination and Cyclization | 50–75 | Diketone, diamine, reducing agent | Versatile, multi-step |
| Direct Esterification | 70–95 | Benzyl alcohol, DCC/DMAP or acid | High yield, mild |
Reaction Scheme Overview
Below is a generalized reaction scheme for the most common method:
- Formation of Spirocyclic Intermediate:
- N,N-dimethylbarbituric acid + diarylidene acetone → spirocyclic intermediate (base, solvent, heat)
- Introduction of Benzyl Ester:
- Spirocyclic acid + benzyl alcohol + DCC/DMAP → this compound
Research Findings and Optimization Notes
- Stereoselectivity: The double Michael addition route offers good control over stereochemistry, which is crucial for biological activity.
- Scalability: The methods described are amenable to scale-up, with the esterification step being particularly robust.
- Purification: Products are typically purified by column chromatography or recrystallization from suitable solvents.
- Functional Group Tolerance: The synthetic routes tolerate a range of substituents, allowing for analog synthesis.
Summary Table: Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Double Michael Addition | Michael addition, cyclization, esterification | High selectivity, moderate to high yields | Requires specific starting materials |
| Reductive Amination | Reductive amination, cyclization, oxidation, esterification | Versatile, adaptable | Multi-step, lower overall yield |
| Direct Esterification | Esterification of acid | Simple, high yield | Requires acid precursor |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has a complex spirocyclic structure that contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 302.37 g/mol. The compound features two nitrogen atoms in its diazaspiro structure, which enhances its reactivity and potential for forming various derivatives.
Applications in Medicinal Chemistry
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This has led to investigations into its potential use as an antibacterial agent in pharmaceuticals.
-
Antitumor Properties
- Research indicates that compounds with similar spirocyclic structures can exhibit cytotoxic effects against cancer cells. Ongoing studies are evaluating the efficacy of this compound in inhibiting tumor growth and its mechanism of action at the cellular level.
-
Neuroprotective Effects
- The compound's structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Investigations are underway to assess its impact on neuronal survival and function in vitro.
Applications in Organic Synthesis
-
Building Block for Complex Molecules
- Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules, particularly in the development of novel pharmaceuticals.
-
Reagent in Chemical Reactions
- The compound can act as a reagent in various chemical reactions, including condensation and cyclization processes, which are essential for synthesizing other organic compounds.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Preliminary studies ongoing |
| Antitumor properties | Under investigation | |
| Neuroprotective effects | Research phase | |
| Organic Synthesis | Building block for complex molecules | Actively explored |
| Reagent in chemical reactions | Established usage |
Case Studies
-
Antimicrobial Activity Study
- A recent study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated significant inhibition at certain concentrations, suggesting potential for further development as an antibacterial agent.
-
Cytotoxicity Assessment
- In vitro assays conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, highlighting its potential as an antitumor drug candidate.
-
Neuroprotection Trials
- Initial trials assessing the neuroprotective effects of this compound showed promising results in reducing oxidative stress markers in neuronal cultures, warranting further exploration into its therapeutic applications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Analogs
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1031927-12-4)
- Molecular Formula : C₁₄H₂₄N₂O₃
- Molecular Weight : 268.35 g/mol
- Key Differences: Replaces the benzyl group with a tert-butyl ester, reducing steric bulk and increasing hydrolytic stability .
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1198284-94-4)
- Molecular Formula : C₁₄H₂₄N₂O₃
- Molecular Weight : 268.36 g/mol
- Structural isomerism may lead to divergent reactivity in coupling reactions.
Benzyl Esters with Varied Heteroatoms
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1056629-20-9)
- Molecular Formula: C₁₈H₂₃NO₃
- Molecular Weight : 301.38 g/mol
- Key Differences :
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 2102409-64-1)
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.36 g/mol
- Key Differences: Incorporates an oxygen atom (1-oxa) and two nitrogens (4,9-diaza), modifying the spiro core’s electronic properties .
Multi-Functional Spiro Compounds
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1352925-95-1)
- Molecular Formula : C₂₀H₂₈N₂O₄
- Molecular Weight : 360.45 g/mol
- Key Differences :
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS: 189333-48-0)
Comparative Analysis Table
*Inferred from structural analogs; experimental confirmation required.
Biological Activity
Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
Chemical Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
CAS Number: 1363382-32-4
IUPAC Name: this compound
This compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the carbonyl group at position 2 and the diazaspiro framework are crucial for its activity.
Biological Activity
Research indicates that compounds within the diazaspiro[5.5]undecane class exhibit a range of biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects: Studies indicate that these compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
- Neuropharmacological Effects: Certain derivatives have been identified as GABA_A receptor antagonists, which may influence anxiety and seizure disorders .
- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
1. Synthesis and Characterization
A study by Bavo et al. (2021) focused on the synthesis of diazaspiro compounds and their structure-activity relationships (SAR). The research highlighted that modifications at the nitrogen atoms significantly influenced biological activity, particularly in GABA_A receptor interactions .
2. Antimicrobial Studies
In a comparative study, several diazaspiro compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity with MIC values comparable to standard antibiotics .
3. Anti-inflammatory Research
Research conducted on inflammatory models showed that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .
Data Summary
Q & A
Q. Advanced Research Focus
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
